4,6-ジメトキシサリチルアルデヒド

概要

説明

4,6-Dimethoxysalicylaldehyde is a compound that, when condensed with methylamine, yields Schiff bases . It has been used in the preparation of a new class of efficient ketocoumarin triplet sensitizers . It was also used as a starting reagent in the total synthesis of (+/-)-linderol A, a hexahydrodibenzofuran .

Synthesis Analysis

4,6-Dimethoxysalicylaldehyde is used in the synthesis of pharmaceuticals, dyes, and various organic compounds . It serves as a crucial precursor in the synthesis of polymers and other compounds of interest .Molecular Structure Analysis

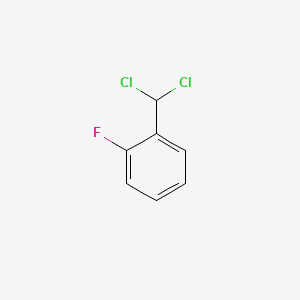

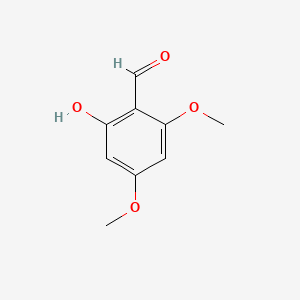

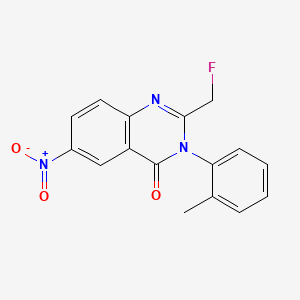

The molecular formula of 4,6-Dimethoxysalicylaldehyde is C9H10O4 . Its structure is unsymmetrical due to the presence of two asymmetric carbon atoms in the molecule . It forms hydrogen bonds with other molecules due to its hydroxyl group and intramolecular hydrogen bond .Chemical Reactions Analysis

4,6-Dimethoxysalicylaldehyde on condensation with methylamine yields Schiff bases . It was used in the preparation of a new class of efficient ketocoumarin triplet sensitizers . It was also used as a starting reagent in the total synthesis of (+/-)-linderol A, a hexahydrodibenzofuran .Physical And Chemical Properties Analysis

4,6-Dimethoxysalicylaldehyde is a solid at 20 degrees Celsius . It has a melting point of 68-70 degrees Celsius (lit.) . Its density is 1.2481 (rough estimate) and refractive index is 1.4500 (estimate) .科学的研究の応用

有機合成

4,6-ジメトキシサリチルアルデヒドは、有機合成において汎用性の高い化合物です。 それは、ヘキサヒドロジベンゾフランなどの複雑な有機分子の合成における出発試薬として用いられます 。 アミンとの縮合によるシッフ塩基を形成する能力により、多様な有機化合物を創製するための貴重なビルディングブロックとなります .

医薬品化学

医薬品化学において、4,6-ジメトキシサリチルアルデヒドは、特定の酵母に対して抗真菌活性を示し、抗真菌剤の開発に有用な化合物です 。 また、潜在的な治療用途を持つヘキサヒドロジベンゾフラン誘導体の合成のための前駆体としても役立ちます .

材料科学

この化合物は、材料科学において重要な役割を果たしており、特に効率的な新しいケトクマリン三重項増感剤の開発において重要な役割を担っています 。これらの材料は、光線力学療法や制御されたエネルギー移動を必要とするその他の用途にとって不可欠です。

分析化学

分析化学では、4,6-ジメトキシサリチルアルデヒドは、さまざまな分析方法で活用できる化学的性質を利用されています。 それは、クロマトグラフィー技術で標準物質または試薬として使用して、物質を同定および定量化することができます .

環境科学

4,6-ジメトキシサリチルアルデヒドの環境への応用は、十分に文書化されていません。 しかし、その抗菌作用は、真菌汚染の処理など、環境バイオレメディエーションプロセスにおける潜在的な用途を示唆しています .

生化学

4,6-ジメトキシサリチルアルデヒドは、皮膚のメラニン合成を担う酵素であるチロシナーゼの阻害作用により、生化学研究において重要な役割を果たしています 。この特性は、色素沈着過剰などのメラニン産生に関連する状態の治療法を開発するために探求されています。

産業用途

4,6-ジメトキシサリチルアルデヒドの特定の産業用途は、入手可能な文献では明示的に詳細には述べられていませんが、その化学的性質は、工業用染料、ポリマー、および有機アルデヒドを前駆体として必要とするその他の材料の合成における潜在的な用途を示唆しています .

製薬開発

この化合物のカンジダ・アルビカンスに対する抗菌活性は、真菌感染症の治療を目的とした新規医薬品の開発における可能性を示しています 。生物活性分子の合成における前駆体としての役割は、創薬および開発における重要性をさらに強調しています。

作用機序

- Inhibition of Tyrosinase : One remarkable attribute of 4,6-Dimethoxysalicylaldehyde lies in its potent inhibition of the enzyme tyrosinase . Tyrosinase is responsible for the synthesis of melanin, the pigment found in the skin. By inhibiting tyrosinase, this compound effectively reduces melanin production .

Mode of Action

Safety and Hazards

4,6-Dimethoxysalicylaldehyde may cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Relevant Papers A systematic survey of the antimicrobial properties of substituted salicylaldehydes and some related aromatic aldehydes reported that 4,6-dimethoxysalicylaldehyde had considerable activity against C. albicans and slight activity against S. cerevisiae, while displaying minimal activity against bacteria .

特性

IUPAC Name |

2-hydroxy-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRQWPNYJOFDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022110 | |

| Record name | 4,6-Dimethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

708-76-9 | |

| Record name | 4,6-Dimethoxysalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHOXYSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQ22EXM7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4,6-Dimethoxysalicylaldehyde relate to its activity?

A2: The presence of the two methoxy groups at positions 4 and 6 on the salicylaldehyde ring appears crucial for the observed antifungal activity. Studies comparing various substituted salicylaldehydes reveal that unsubstituted benzaldehyde and salicylaldehyde have minimal antimicrobial activity. Further, while a single hydroxyl group at the 2-position is insufficient for significant activity, additional hydroxylations can lead to potent antimicrobial effects. [] This highlights the importance of specific substitutions on the aromatic ring for modulating biological activity.

Q2: Can 4,6-Dimethoxysalicylaldehyde be used to synthesize more complex molecules?

A3: Yes, 4,6-Dimethoxysalicylaldehyde serves as a valuable starting material in organic synthesis. For example, it played a key role in the first total synthesis of (±)-linderol A, a natural product with potent inhibitory activity against melanin biosynthesis in B-16 melanoma cells. [] This synthesis demonstrates the utility of 4,6-Dimethoxysalicylaldehyde as a building block for accessing structurally complex and biologically relevant molecules.

Q3: How does 4,6-Dimethoxysalicylaldehyde behave in the formation of metal complexes?

A4: 4,6-Dimethoxysalicylaldehyde, when reacted with appropriate precursors, readily forms metal complexes through its carbonyl and hydroxyl groups. This ability is highlighted in the synthesis of terdentate (P–N–O) complexes with metals like palladium, platinum, and iridium. [] The resulting complexes demonstrate the versatility of 4,6-Dimethoxysalicylaldehyde as a ligand in coordination chemistry.

Q4: Has 4,6-Dimethoxysalicylaldehyde been used to study hydrogen bonding?

A5: Yes, researchers have employed 4,6-Dimethoxysalicylaldehyde to investigate intramolecular hydrogen bonding. Studies using deuterium and tritium NMR isotope effects on Schiff bases derived from 4,6-Dimethoxysalicylaldehyde provided insights into the strength and nature of hydrogen bonds within these molecules. [] This research underscores the value of 4,6-Dimethoxysalicylaldehyde as a model compound for studying fundamental chemical interactions like hydrogen bonding.

Q5: What is known about the presence of 4,6-Dimethoxysalicylaldehyde in natural sources?

A6: 4,6-Dimethoxysalicylaldehyde has been identified as one of the many compounds present in the heartwood of teak (Tectona grandis L.f.) from various geographical origins. [] The presence of this compound, alongside others, contributes to the understanding of the chemical composition and potential properties of teak heartwood extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)